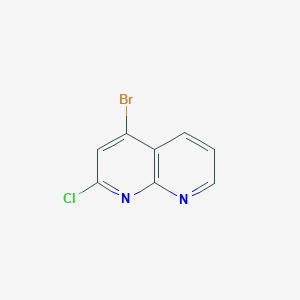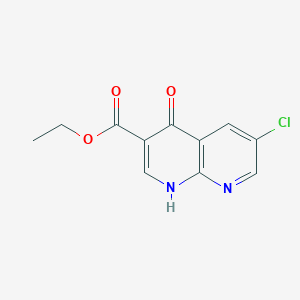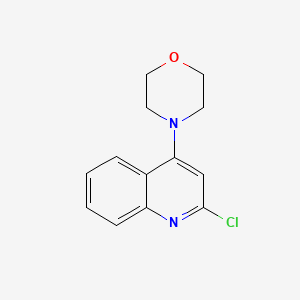
6-Nitro-d-tryptophan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Amino-3-(6-nitro-1H-indol-3-yl)propanoic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry . This compound, in particular, features a nitro group at the 6-position of the indole ring, which can influence its reactivity and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method starts with the cyclization of ortho-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature, leading to the formation of the indole ring . The nitro group can be introduced via nitration reactions using nitric acid and sulfuric acid under controlled conditions .
Industrial Production Methods
Industrial production of indole derivatives often involves catalytic methods to ensure high yields and purity. Transition-metal catalysis, such as palladium-catalyzed reactions, is frequently employed for the large-scale synthesis of indole compounds . These methods are optimized for efficiency and scalability, making them suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Amino-3-(6-nitro-1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Aminoindoles: Formed by the reduction of the nitro group.
Halogenated Indoles: Formed by electrophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
®-2-Amino-3-(6-nitro-1H-indol-3-yl)propanoic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of ®-2-Amino-3-(6-nitro-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The indole ring can also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
6-Substituted aminoindazole derivatives: Compounds with similar biological activities and applications.
Dichloroaniline: Aniline derivatives with similar reactivity patterns.
Uniqueness
®-2-Amino-3-(6-nitro-1H-indol-3-yl)propanoic acid is unique due to the presence of both the amino and nitro groups on the indole ring, which can significantly influence its chemical reactivity and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
56937-50-9 |
|---|---|
Molekularformel |
C11H11N3O4 |
Molekulargewicht |
249.22 g/mol |
IUPAC-Name |
(2R)-2-amino-3-(6-nitro-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H11N3O4/c12-9(11(15)16)3-6-5-13-10-4-7(14(17)18)1-2-8(6)10/h1-2,4-5,9,13H,3,12H2,(H,15,16)/t9-/m1/s1 |
InChI-Schlüssel |
AWLWPSSHYJQPCH-SECBINFHSA-N |
Isomerische SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC=C2C[C@H](C(=O)O)N |
Kanonische SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC=C2CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



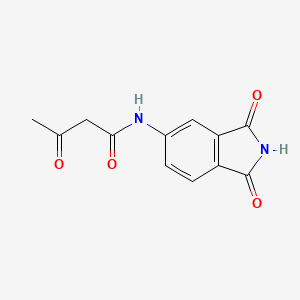

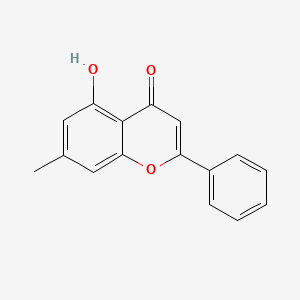

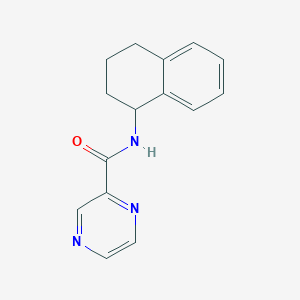
![Acetamide, N-[1,4-dihydro-3-(methylamino)-1,4-dioxo-2-naphthalenyl]-](/img/structure/B11866598.png)
